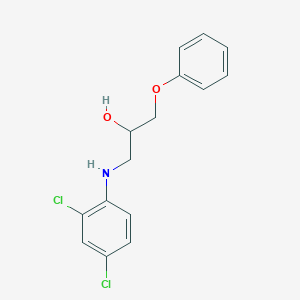
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol is a synthetic organic compound that features a phenoxy group and a dichloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2,4-dichloroaniline with phenoxypropanol under specific conditions. The process may include steps such as:
Reduction of Nitrobenzene: Nitrobenzene is reduced to the corresponding hydroxylamine in an alcohol-water solution of ammonium chloride.
Simultaneous Chlorination and Reduction: The hydroxylamine undergoes chlorination and reduction in a hydrochloric acid solution.
Recrystallization: The product is recrystallized using an alcohol-water solution to obtain pure 2,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Altering Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A related compound with similar chemical properties but different applications.
Phenoxypropanol Derivatives: Compounds with a phenoxypropanol backbone that exhibit varying biological activities.
Schiff Bases: Compounds with a similar structure that are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
918649-17-9 |
|---|---|
Formule moléculaire |
C15H15Cl2NO2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
1-(2,4-dichloroanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15Cl2NO2/c16-11-6-7-15(14(17)8-11)18-9-12(19)10-20-13-4-2-1-3-5-13/h1-8,12,18-19H,9-10H2 |
Clé InChI |
MYERHIAKIMRFRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CNC2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
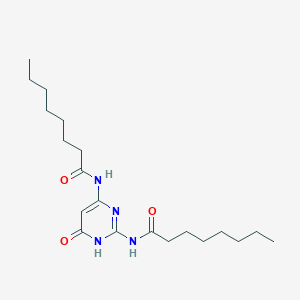
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
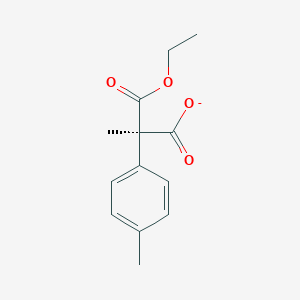
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
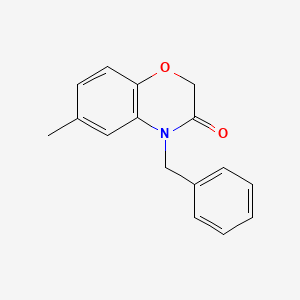
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)

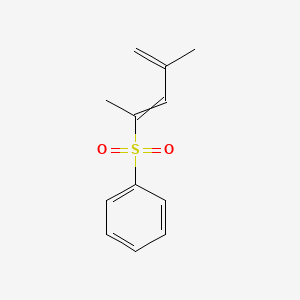
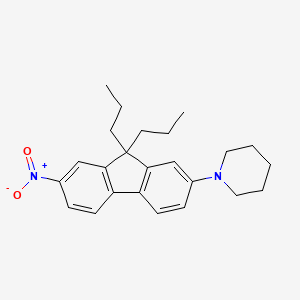
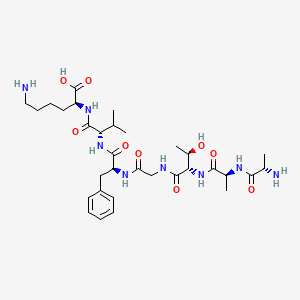
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)

